4-(2-Ethoxy-2-oxoethoxy)benzoic acid
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Overview
Description
4-(2-Ethoxy-2-oxoethoxy)benzoic acid is a compound known for its unique chemical properties and diverse applications in various fields of research and industry. It has the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of an ethoxy group and an oxoethoxy group attached to a benzoic acid core.
Preparation Methods
The synthesis of 4-(2-Ethoxy-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2-Ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Ethoxy-2-oxoethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme kinetics and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The ethoxy and oxoethoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-(2-Ethoxy-2-oxoethoxy)benzoic acid can be compared with other similar compounds such as:
4-(2-Methoxy-2-oxoethoxy)benzoic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-(2-Propoxy-2-oxoethoxy)benzoic acid: The presence of a propoxy group can influence the compound’s solubility and interaction with molecular targets.
4-(2-Butoxy-2-oxoethoxy)benzoic acid: The butoxy group provides increased hydrophobicity, potentially affecting the compound’s pharmacokinetics and distribution in biological systems.
Properties
IUPAC Name |
4-(2-ethoxy-2-oxoethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOQHVFLNTQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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